1,1-Bis(2-methylpropyl)guanidine

Description

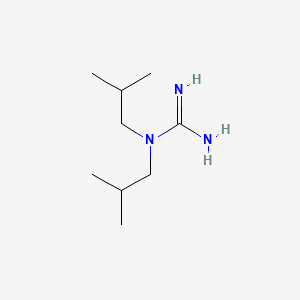

Structure

3D Structure

Properties

Molecular Formula |

C9H21N3 |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

1,1-bis(2-methylpropyl)guanidine |

InChI |

InChI=1S/C9H21N3/c1-7(2)5-12(9(10)11)6-8(3)4/h7-8H,5-6H2,1-4H3,(H3,10,11) |

InChI Key |

WALDZXWGTQALJM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,1 Bis 2 Methylpropyl Guanidine and Its Analogs

Comprehensive Overview of Guanidine (B92328) Core Synthesis Strategies

The synthesis of the guanidine functional group is a cornerstone of medicinal and organic chemistry, owing to its prevalence in biologically active molecules and its utility as a superbase in catalysis. Methodologies for constructing the guanidine core are diverse, generally involving the reaction of a nucleophilic amine with an electrophilic guanylating agent.

Amine Guanylation Protocols Utilizing Diverse Reagents

The classical approach to guanidine synthesis is the guanylation of primary and secondary amines. A wide array of reagents has been developed for this transformation, each with distinct advantages regarding reactivity, substrate scope, and reaction conditions. Common classes of guanylating agents include isothioureas, carbodiimides, thioureas, and cyanamide derivatives. orgsyn.orgprepchem.comchemsrc.com

The reaction of amines with thioureas is a prevalent method, often requiring an activation step to facilitate the conversion. chemsrc.com Desulfurization is typically promoted by metal salts or other activating agents. chemsrc.com Carbodiimide-mediated reactions are also highly effective for synthesizing substituted guanidines. orgsyn.org Isothioureas, particularly S-methylisothiourea derivatives, serve as highly reactive guanylating agents. chemsrc.comorganic-chemistry.org More recent developments have introduced reagents containing benzotriazole or pyrazole moieties, which act as excellent leaving groups to drive the reaction forward. prepchem.comresearchgate.net The choice of reagent is often dictated by the desired substitution pattern on the final guanidine product and the nucleophilicity of the starting amine.

| Reagent Class | Specific Example(s) | Key Features & Applications |

| Thioureas | N,N'-Disubstituted Thioureas | Requires activation/desulfurization (e.g., with metal salts) to form a carbodiimide intermediate. chemsrc.com |

| Isothioureas | S-Methylisothiouronium Salts, N,N'-bis(Cbz)-S-methylisothiourea | Highly reactive electrophiles; new variants with electron-withdrawing groups show superior reactivity. chemsrc.comorganic-chemistry.org |

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide (DCC) | Atom-economical route; reaction with amines can be catalyzed by various metal salts. orgsyn.orgprepchem.com |

| Cyanamide Derivatives | Cyanamide, Cyanogen Bromide | Direct reaction with amines, though can require harsh conditions; scandium(III) triflate can catalyze the reaction in water. |

| Pyrazole-based | 1-H-Pyrazole-1-carboxamidine | Acts as an efficient guanidine-transfer reagent with a good leaving group. prepchem.comchemsrc.com |

| Triflyl Guanidines | N-Tosyl- and N-Triflylguanidines | Highly electrophilic reagents, but their use can be limited by the availability of starting materials. prepchem.com |

Solid-Phase Synthesis Techniques for Substituted Guanidines and Combinatorial Libraries

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of substituted guanidines, particularly for the creation of combinatorial libraries used in drug discovery. nih.gov This technique involves anchoring a starting material to a polymer resin and performing subsequent chemical transformations.

A key innovation in this area is the development of novel acid-labile linkers that allow for the efficient attachment of substrates and clean cleavage of the final guanidine product from the solid support. nih.gov The synthesis of N-aryl N',N''-dialkyl guanidines has been successfully demonstrated in a library format using this approach. nih.gov

Furthermore, solid-phase guanidinylation methods have been developed to be fully compatible with standard Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide chemistry. nih.gov This compatibility allows for the incorporation of the guanidinium (B1211019) functional group into peptides and peptidomimetics, which is valuable for creating analogs with enhanced biological properties. nih.gov Reagents such as 1-H-pyrazole-1-carboxamidine and protected thiourea derivatives are commonly employed in these solid-phase protocols. nih.gov

Specific Synthetic Routes and Methodological Innovations for 1,1-Bis(2-methylpropyl)guanidine

While a direct, single-publication synthesis of this compound is not widely documented, a highly plausible and efficient synthetic route can be constructed based on established methodologies, beginning with the design and synthesis of a key precursor molecule.

Formation of its Salts (e.g., nitrate, hydrochloride) and their Synthetic Utility

Guanidines are strong organic bases, and as such, they readily form stable salts with various acids. The hydrochloride and nitrate salts of guanidines are common derivatives that offer significant synthetic utility. These salts are often crystalline, non-hygroscopic solids, which simplifies their handling, purification, and storage compared to the often-oily free base form.

The formation of these salts is a straightforward acid-base reaction. The free base of this compound can be dissolved in an appropriate solvent and treated with an equimolar amount of hydrochloric acid or nitric acid to precipitate or crystallize the corresponding guanidinium salt.

The synthetic utility of these salts extends beyond ease of handling. Protonation of the guanidine moiety to form a guanidinium salt can serve as a "proton protection" strategy. nih.gov This can prevent the highly nucleophilic guanidine from participating in undesired side reactions, such as aza-Michael additions, when other parts of the molecule are being functionalized. nih.gov For instance, the preparation of guanidinium hexafluorophosphates has been achieved through a sequence involving reprotonation with aqueous HCl to form the hydrochloride salt as a key intermediate, followed by anion exchange. nih.gov The synthesis of guanidine nitrate from raw materials like dicyandiamide and ammonium nitrate is a well-established industrial process, highlighting the stability and importance of this salt form. orgsyn.orgguidechem.com

Precursor Design and Synthesis (e.g., 1-benzoyl-3,3-bis(2-methylpropyl)thiourea)

A key precursor for the synthesis of this compound is 1-benzoyl-3,3-bis(2-methylpropyl)thiourea. N,N-Dialkyl-N'-benzoylthioureas are versatile intermediates in organic synthesis. chemicalbook.com

The synthesis of this specific precursor has been reported and involves a multi-step, one-pot procedure. chemicalbook.com First, benzoyl isothiocyanate is generated in situ by reacting benzoyl chloride with potassium thiocyanate in anhydrous acetone under reflux. After cooling the reaction mixture, a solution of diisobutylamine (B89472) in acetone is added. The resulting mixture is stirred for several hours, after which the addition of dilute hydrochloric acid precipitates the product, 1-benzoyl-3,3-bis(2-methylpropyl)thiourea, as a white solid. chemicalbook.com

Synthetic Scheme for the Precursor:

Formation of Benzoyl Isothiocyanate:

Benzoyl Chloride + Potassium Thiocyanate → Benzoyl Isothiocyanate + Potassium Chloride

Formation of Thiourea:

Benzoyl Isothiocyanate + Diisobutylamine → 1-Benzoyl-3,3-bis(2-methylpropyl)thiourea

This thiourea precursor is the direct antecedent to the target guanidine. The conversion involves the transformation of the thiourea group into a guanidine. This is typically accomplished by first removing the benzoyl protecting group, followed by activation of the thiourea moiety with a desulfurizing agent (such as a mercury or bismuth salt) to form a carbodiimide intermediate. This reactive intermediate is then trapped with an amine source, such as ammonia (B1221849), to yield the final this compound. chemsrc.com

Development of Green Chemistry Approaches and Sustainable Synthesis Protocols for Guanidine Derivatives

In recent years, there has been a significant shift towards developing more environmentally benign and sustainable methods for chemical synthesis. The synthesis of guanidine derivatives has benefited from this focus on "green chemistry."

Key advancements include the use of recyclable catalysts, alternative energy sources, and aqueous reaction media. Guanidine hydrochloride itself has been employed as a cost-effective and recyclable organocatalyst for various organic transformations, often performed in water, which is considered the most environmentally friendly solvent. orgsyn.org This approach offers advantages such as shorter reaction times, energy efficiency, and simple work-up procedures. orgsyn.org

Microwave-mediated synthesis represents another green innovation. A rapid and eco-friendly method for producing certain heterocyclic systems has been developed using guanidine hydrochloride as a catalyst under solvent- and metal-free conditions, powered by microwave irradiation. nih.gov This protocol is noted for its operational simplicity, broad functional group tolerance, and scalability. nih.gov The synthesis of guanidine-based analogs has also been explored using green chemistry principles, highlighting the ongoing effort to create sustainable pathways to these important compounds. guidechem.comgoogle.com

| Green Chemistry Approach | Specific Method/Catalyst | Advantages |

| Recyclable Catalyst | Guanidine Hydrochloride | Low cost, stable, and can be recovered and reused without significant loss of activity. orgsyn.org |

| Aqueous Media | Reactions performed in water | Eliminates the need for volatile organic solvents, improving safety and reducing environmental impact. orgsyn.org |

| Alternative Energy | Microwave Irradiation | Leads to rapid reaction times, often improving yields and reducing energy consumption compared to conventional heating. nih.gov |

| Solvent-Free Conditions | Mechanochemical Synthesis (Ball Milling) | Reduces or eliminates solvent use, leading to a highly efficient and environmentally friendly process. |

Stereoselective Synthesis and Derivatization of Chiral Guanidine Scaffolds Relevant to N,N-Disubstituted Systems

The synthesis of chiral N,N-disubstituted guanidines, where the stereocenters are located on the alkyl substituents, presents a unique synthetic challenge. The primary strategy for accessing such compounds involves the use of enantiomerically pure chiral secondary amines as starting materials. The stereochemical integrity of the final guanidine product is directly dependent on the optical purity of the amine precursor.

A common approach to the synthesis of N,N-disubstituted guanidines is the guanylation of a secondary amine. This can be achieved using various guanylating agents. For instance, the reaction of a chiral secondary amine with a reagent like N,N'-di-Boc-S-methylisothiourea or N,N'-di-Cbz-S-methylisothiourea, followed by deprotection, can yield the desired chiral guanidine. The reaction conditions for such transformations are crucial to avoid racemization of the chiral centers.

Another versatile method for the synthesis of multisubstituted guanidines involves the use of carbodiimides. The catalytic guanylation of secondary amines with carbodiimides has been developed as an atom-economical route to tetrasubstituted guanidines. While this method is powerful, achieving high stereoselectivity when starting with chiral amines requires careful selection of catalysts and reaction conditions to prevent erosion of enantiomeric purity.

The derivatization of chiral guanidine scaffolds allows for the fine-tuning of their steric and electronic properties. Once the chiral N,N-disubstituted guanidine core is synthesized, further modifications can be introduced at the remaining unsubstituted nitrogen atoms. For example, reaction with isocyanates or isothiocyanates can lead to the formation of chiral urea or thiourea derivatives. Alkylation or arylation of the NH groups can also be performed to introduce additional functionality. These derivatization reactions expand the diversity of chiral guanidine-based structures available for various applications.

While the literature extensively covers the use of chiral guanidines as catalysts, detailed studies focusing on the stereoselective synthesis of acyclic N,N-dialkylguanidines with chiral alkyl groups are less common. The development of robust and highly stereoselective methods for the synthesis of these compounds remains an active area of research.

Below is a conceptual representation of the stereoselective synthesis of a chiral N,N-disubstituted guanidine from a chiral secondary amine, followed by a potential derivatization step.

Conceptual Synthetic Scheme:

The success of such a synthetic sequence hinges on the ability to perform the guanylation and derivatization steps without compromising the stereochemical integrity of the chiral centers originating from the secondary amine.

Mechanistic Investigations of 1,1 Bis 2 Methylpropyl Guanidine in Chemical Transformations

Fundamental Role as a Brønsted Base and its Non-Nucleophilic Character in Organic Reactions

Guanidines are classified as strong organic bases, a characteristic that stems from the significant resonance stabilization of their protonated form, the guanidinium (B1211019) ion. rsc.org Upon protonation, the positive charge is delocalized over the three nitrogen atoms, which makes the initial guanidine (B92328) a powerful proton acceptor. The basicity of a guanidine can be modulated by the substituents on its nitrogen atoms. fao.orgresearchgate.net In the case of 1,1-Bis(2-methylpropyl)guanidine, the electron-donating nature of the two isobutyl groups enhances the basicity of the imine nitrogen.

A key feature of many sterically hindered guanidines is their non-nucleophilic nature. The bulky alkyl groups surrounding the nitrogen atoms can effectively shield them from participating in nucleophilic attack on electrophilic centers other than a proton. fao.org This characteristic is highly desirable in many organic reactions where the objective is selective deprotonation without initiating side reactions. This allows for precise base catalysis in a variety of chemical transformations.

Detailed Understanding of Activation Mechanisms in Organocatalytic Cycles

The activation of substrates by guanidine catalysts can occur through several mechanisms, primarily leveraging their basic and hydrogen-bonding capabilities.

Elucidation of Bifunctional Catalysis (e.g., concerted hydrogen bond donation and proton abstraction)

Bifunctional catalysis is a hallmark of many guanidine-catalyzed reactions, where the catalyst and its conjugate acid work in concert to activate both the nucleophile and the electrophile. nih.govnih.gov In a typical cycle, the guanidine base abstracts a proton from a pronucleophile, generating a highly reactive nucleophile. The resulting guanidinium ion can then act as a hydrogen bond donor, activating an electrophile and stabilizing the transition state. rsc.orgnih.gov This dual activation strategy lowers the activation energy of the reaction, often leading to enhanced reaction rates and stereoselectivity. Computational studies on other guanidine systems, such as bicyclic guanidines, have demonstrated the crucial role of these hydrogen bonding interactions in controlling reaction outcomes. nih.govnih.gov

Analysis of Cooperative Catalysis with Other Organic Species or Metal Centers

Guanidines are versatile ligands that can coordinate with metal centers to form catalytically active complexes. arkat-usa.orgresearchgate.netrsc.org The introduction of different substituents on the guanidine moiety allows for the fine-tuning of the electronic and steric properties of these metal complexes, thereby influencing their catalytic activity. fao.orgresearchgate.netarkat-usa.org This cooperative catalysis between the guanidine ligand and the metal center can enable a wide range of chemical transformations, including cross-coupling reactions and polymerizations. arkat-usa.orgresearchgate.net The guanidine ligand can stabilize various oxidation states of the metal and create a specific coordination environment that facilitates the catalytic cycle. researchgate.net Furthermore, guanidines can act in concert with other organic catalysts, such as thioureas, in self-assembled systems to achieve complex transformations with high stereocontrol. rsc.org

Reaction Pathway Elucidation through Advanced Computational and Spectroscopic Studies

Understanding the intricate details of a reaction mechanism necessitates the use of advanced analytical and computational techniques.

Transition State Analysis and Energy Profiles

Transition state analysis, often performed using density functional theory (DFT) calculations, is a powerful tool for elucidating reaction mechanisms. nih.gov For guanidine-catalyzed reactions, these studies can map out the complete energy profile of the reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. This analysis helps in understanding the factors that control the reaction's rate and selectivity. For instance, computational studies on related guanidine systems have revealed how hydrogen bonding and steric effects in the transition state dictate the stereochemical outcome of asymmetric reactions. nih.govnih.gov

Intermediate Identification and Characterization

The direct observation and characterization of reaction intermediates are crucial for validating proposed mechanistic pathways. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable in this regard. In some guanidine-catalyzed systems, key intermediates, such as N-acylated guanidines, have been identified using ¹H NMR spectroscopy, providing direct evidence for the catalyst's mode of action. researchgate.net While specific data for this compound is not present in the reviewed literature, the methodologies applied to other guanidines serve as a blueprint for future investigations into its catalytic cycles.

Applications of 1,1 Bis 2 Methylpropyl Guanidine in Catalysis

Organocatalytic Applications

As an organocatalyst, 1,1-Bis(2-methylpropyl)guanidine and its derivatives leverage their strong basicity and hydrogen-bonding capabilities to activate substrates and facilitate a variety of organic transformations. rsc.orgresearchgate.netnih.gov

Catalysis in Polymerization Reactions: Ring-Opening Polymerization of Cyclic Esters and Other Monomers

Guanidines, including structures related to this compound, have emerged as effective organocatalysts for the ring-opening polymerization (ROP) of cyclic esters, such as lactides and lactones, to produce biodegradable polyesters. mdpi.comrsc.orgnih.gov The strong basicity of the guanidine (B92328) moiety is key to its catalytic activity in these reactions.

The mechanism of organocatalytic ROP can be complex, often involving hydrogen bonding and proton exchange. mdpi.com While specific studies focusing solely on this compound are part of a broader class of guanidine catalysts, the general principle involves the activation of an initiating alcohol by the guanidine base. This activation facilitates the nucleophilic attack of the alcohol on the cyclic ester monomer, initiating the polymerization process. The choice of guanidine catalyst and reaction conditions can influence the polymerization rate and the properties of the resulting polymer. mdpi.commdpi.com

Table 1: Examples of Guanidine-Catalyzed Ring-Opening Polymerization

| Catalyst System | Monomer | Resulting Polymer | Reference |

| Guanidine/Alcohol | Lactide (LA) | Polylactic acid (PLA) | nih.gov |

| Guanidine/Alcohol | ε-Caprolactone (CL) | Poly(ε-caprolactone) (PCL) | researchgate.net |

| Guanidine/Alcohol | Glycolide (GA) | Polyglycolic acid (PGA) | nih.gov |

This table provides representative examples of guanidine-catalyzed ROP and is not an exhaustive list.

Facilitation of Multicomponent Reactions for Complex Molecular Architectures and Heterocycle Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient for building molecular diversity. nih.gov Guanidine derivatives have been utilized as catalysts in various MCRs to synthesize heterocyclic compounds, which are important scaffolds in medicinal chemistry. nih.govthieme-connect.de

The basic nature of guanidines can facilitate key steps in MCRs, such as the formation of iminium ions or the activation of nucleophiles. nih.gov While direct examples of this compound in specific named MCRs like the Ugi or Biginelli reaction are not extensively documented in the provided context, the general applicability of guanidine bases suggests their potential in promoting such transformations. nih.govthieme.de The ability of guanidines to act as strong, non-nucleophilic bases makes them suitable for reactions where the catalyst should not be incorporated into the final product.

Promotion of Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions (e.g., Michael Addition, Strecker reaction)

Guanidines are effective catalysts for various carbon-carbon and carbon-heteroatom bond-forming reactions due to their ability to act as Brønsted bases. iranarze.irresearchgate.net These reactions are fundamental in organic synthesis for constructing the carbon skeleton of complex molecules. chemistry.coachyoutube.comlibretexts.orgunits.it

Michael Addition: The Michael addition, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com Guanidine catalysts can deprotonate a pronucleophile, generating a soft nucleophile that then adds to the Michael acceptor. iranarze.irmasterorganicchemistry.com Chiral guanidines have been successfully employed to achieve high enantioselectivity in these reactions. researchgate.net

Strecker Reaction: The Strecker synthesis is a classic method for producing α-amino acids. masterorganicchemistry.com It involves the reaction of an aldehyde or ketone with ammonia (B1221849) in the presence of cyanide. masterorganicchemistry.com Guanidine bases can catalyze the formation of the intermediate imine and facilitate the subsequent nucleophilic addition of cyanide. iranarze.irmasterorganicchemistry.com Chiral guanidine catalysts have been developed to control the stereochemistry of the newly formed stereocenter. iranarze.ir

Contributions to Asymmetric Catalysis Utilizing Chiral Guanidine Variants

The development of chiral guanidine catalysts has been a significant advancement in asymmetric organocatalysis. rsc.orgresearchgate.netnih.gov By incorporating a chiral scaffold into the guanidine structure, it is possible to create a chiral environment around the basic catalytic site. This allows for the stereoselective activation of substrates, leading to the formation of one enantiomer of the product in excess.

Chiral guanidines have been successfully applied in a wide range of asymmetric reactions, including Michael additions, Mannich reactions, and Strecker reactions, often providing high levels of enantioselectivity. iranarze.ir The steric and electronic properties of the substituents on the chiral guanidine framework can be fine-tuned to optimize the catalyst's performance for a specific transformation. rsc.orgresearchgate.net The combination of a strong basic site with a well-defined chiral architecture makes these catalysts powerful tools for the synthesis of enantiomerically enriched molecules. nih.govnih.gov

Role as a Ligand in Transition Metal Catalysis and Coordination Chemistry

Beyond organocatalysis, guanidines, including this compound, serve as versatile ligands in transition metal catalysis. at.uasemanticscholar.orgresearchgate.net The nitrogen atoms of the guanidine core can coordinate to a metal center, influencing its electronic and steric properties and, consequently, its catalytic activity. at.ua

Design and Synthesis of Metal-Guanidine Complexes and their Structural Analysis

A wide variety of transition metal complexes featuring guanidine ligands have been synthesized and structurally characterized. rsc.orgresearchgate.netnih.gov The synthesis of these complexes typically involves the reaction of a suitable metal precursor with the guanidine ligand. google.com The guanidine can coordinate to the metal in different ways, including as a monodentate or a chelating ligand, depending on the structure of the guanidine and the nature of the metal. at.ua

Role of 1,1 Bis 2 Methylpropyl Guanidine in Advanced Materials Science

Integration into Polymer Architectures as a Monomer, Polymer Additive, or Organocatalyst for Polymer Synthesis

The guanidine (B92328) functional group is a versatile component in polymer chemistry, known for introducing basicity, charge, and specific catalytic activity. The integration of the 1,1-Bis(2-methylpropyl)guanidine structure into polymers could occur via several routes, each influenced by its distinct isobutyl substituents.

As a monomer , direct polymerization of this compound is challenging due to the lack of typical polymerizable groups like vinyl or cyclic ethers. However, it could be chemically modified to incorporate such functionalities. For instance, reacting it with a molecule containing both an isocyanate and a vinyl group could yield a urea-linked, polymerizable guanidine monomer.

More plausibly, it could serve as a polymer additive . Guanidine and its salts are used to create cationic polymers when reacted with aldehydes nih.gov. In this context, this compound could be incorporated into resins to modify properties such as surface charge and adhesion. The bulky isobutyl groups would likely enhance the solubility of the additive in nonpolar polymer matrices and could influence the final material's morphology by disrupting chain packing.

The most promising role for this compound in this domain is as an organocatalyst for polymer synthesis. Guanidines are highly effective, neutral organic bases used to catalyze ring-opening polymerization (ROP) of cyclic esters (e.g., lactide, caprolactone) and other monomers. The catalytic activity stems from their ability to activate a co-initiator, typically an alcohol, through hydrogen bonding, increasing its nucleophilicity. The steric bulk of the diisobutyl groups would be a critical factor, potentially enhancing catalyst solubility in nonpolar solvents and tuning the selectivity and rate of polymerization.

Controlled or "living" polymerization methods are essential for creating polymers with specific molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures like block copolymers. nih.gov Guanidine-based catalysts are particularly relevant in controlled ROP and, when complexed with metals, in Atom Transfer Radical Polymerization (ATRP). cmu.edu

For instance, iron complexes with guanidine-based ligands have been shown to be effective catalysts for the controlled radical polymerization of monomers like styrene (B11656) and methyl methacrylate. cmu.edu These systems maintain a constant concentration of growing radicals, leading to polymers with predictable molecular weights and low dispersity. While data for this compound is not available, we can examine the performance of other iron-guanidine systems to understand their potential.

Table 1: Performance of an Iron-Guanidine Catalyst in Controlled Radical Polymerization of Styrene Data is illustrative of a representative iron-guanidine catalyst system, not this compound.

| Time (h) | Conversion (%) | Mn (GPC) | Đ (Mw/Mn) |

|---|---|---|---|

| 1.0 | 45 | 4,800 | 1.15 |

| 2.0 | 70 | 7,500 | 1.18 |

| 3.0 | 85 | 9,100 | 1.20 |

| 4.0 | 92 | 9,800 | 1.21 |

Mn = Number-average molecular weight; Đ = Dispersity. Data adapted from studies on related iron-guanidine ATRP catalysts.

In a hypothetical scenario using a catalyst derived from this compound, the bulky isobutyl groups would influence the catalyst's steric environment. This could affect the rate of the activation/deactivation equilibrium in ATRP, thereby impacting polymerization control and the properties of the resulting polymer.

Incorporating guanidine moieties into a polymer backbone or as side chains significantly alters the material's properties. The strong basicity (pKa ≈ 13.5) of the guanidine group means it is protonated and positively charged under most conditions. This imparts a cationic nature to the polymer, which is useful for applications requiring interaction with negatively charged surfaces.

The conversion of existing polymer side chains (e.g., amines) into guanidine groups, a process known as guanidinylation, has been shown to enhance properties like antibacterial activity. Furthermore, the structure of alkyl chains on the guanidine group can affect how the polymer interacts with biological membranes. cmu.edu

If this compound were incorporated into a polymer, its diisobutyl groups would introduce significant hydrophobicity and steric bulk. This could:

Enhance Solubility: Improve the solubility of the functional polymer in nonpolar organic solvents.

Modify Thermal Properties: Disrupt polymer chain packing, potentially lowering the glass transition temperature (Tg) and crystallinity.

Create Amphiphilic Structures: In copolymers, blocks containing this monomer would have a distinct hydrophobic character, leading to self-assembly into micelles or other nanostructures in solution.

Supramolecular Chemistry and Molecular Recognition Phenomena

Supramolecular chemistry involves the study of chemical systems held together by non-covalent interactions. The guanidinium (B1211019) cation is a superb building block for supramolecular assembly due to its planar geometry and ability to act as a multiple hydrogen-bond donor.

The protonated form of this compound is an ideal candidate for forming robust hydrogen-bonded networks. The guanidinium core can form strong, directional hydrogen bonds with a variety of acceptors, such as carboxylates, sulfonates, and phosphates. nih.govnih.gov These interactions are a cornerstone of crystal engineering, where they are used to guide the assembly of molecules into predictable, ordered solid-state structures. nih.gov

A common and highly stable interaction is the bidentate hydrogen-bonding motif between a guanidinium group and a carboxylate group. nih.gov In the case of 1,1-Bis(2-methylpropyl)guanidinium, these strong, directional ionic hydrogen bonds would be complemented by weaker, less directional van der Waals and hydrophobic interactions from the isobutyl groups. This interplay could be exploited to create complex three-dimensional crystalline networks where the guanidinium-anion interactions form the primary structure, and the hydrophobic groups dictate the packing of these structures.

The ability of the guanidinium group to bind strongly and specifically to oxyanions has been harnessed to create synthetic molecular receptors. These receptors are designed to recognize and bind to a target molecule (a guest) through a combination of non-covalent interactions.

A receptor based on the 1,1-Bis(2-methylpropyl)guanidinium cation could be designed to bind anionic guest species in organic solvents. The key features would be:

Binding Site: The N-H groups of the guanidinium core provide a strong, positively charged hydrogen-bonding site for an anionic guest.

Solubilizing Groups: The two isobutyl groups would ensure the receptor is soluble in low-polarity media, where hydrogen bonding interactions are stronger and less affected by solvent competition.

Selectivity: The steric bulk of the isobutyl groups could create a well-defined binding pocket, potentially leading to selectivity for guests of a particular size or shape.

Such a receptor could be integrated into a sensor by attaching a chromophore or fluorophore. Binding of the target anion would perturb the electronic environment of the reporter group, causing a detectable change in color or fluorescence, signaling the presence of the target.

Potential Applications in Energy Systems (e.g., as components in advanced batteries and other energy storage technologies)

While a speculative area, the properties of this compound suggest potential roles in energy storage technologies, particularly in electrolyte formulations or as modifiers for electrode materials.

Guanidine is a strong organic base, and its salts can be ionic. This opens up the possibility of using derivatives of this compound as components in non-aqueous or gel-polymer electrolytes. An electrolyte requires mobile ions to conduct charge. A salt formed from the protonation of this compound with an appropriate anion (e.g., bis(trifluoromethanesulfonyl)imide, TFSI⁻) could function as the charge carrier. The bulky, nonpolar isobutyl groups might enhance the salt's solubility in the organic solvents used in lithium-ion batteries and could influence the formation of the solid-electrolyte interphase (SEI) layer on the anode, a critical factor for battery stability and longevity.

Additionally, organic electrode materials are a growing area of research. researchgate.net The guanidine group could be used to functionalize electrode materials (e.g., graphene, conductive polymers) to alter their surface properties. The strong basicity could influence interactions with electrolyte components, while the positive charge of the guanidinium form could be used to electrostatically bind anionic redox-active species to the electrode surface. The presence of the isobutyl groups would again serve to modify the interface between the electrode and the electrolyte, potentially improving wetting and charge transfer kinetics.

Advanced Analytical Techniques for Characterization and Study of 1,1 Bis 2 Methylpropyl Guanidine

Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable tools for probing the molecular structure and bonding of 1,1-Bis(2-methylpropyl)guanidine. Each method offers unique insights into different aspects of its chemical architecture.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.

In a typical ¹H NMR spectrum, the isobutyl groups would exhibit characteristic signals. The methine (CH) proton adjacent to the nitrogen would likely appear as a multiplet, while the methyl (CH₃) protons would present as a doublet due to coupling with the methine proton. The methylene (B1212753) (CH₂) protons attached to the guanidine (B92328) nitrogen would also have a distinct chemical shift. The integration of these signals provides a ratio of the number of protons in each environment, further confirming the structure. youtube.com

¹³C NMR spectroscopy complements the proton data by revealing the chemical shifts of the carbon atoms. The quaternary carbon of the guanidine group (C=N) is particularly diagnostic, typically appearing in the downfield region of the spectrum (around 150-160 ppm). The carbons of the isobutyl groups—CH, CH₂, and CH₃—would have distinct signals in the upfield region. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Guanidinyl C | - | - | ~150-160 |

| N-CH₂ | ~2.8-3.2 | Triplet | ~45-55 |

| CH | ~1.8-2.2 | Multiplet | ~25-35 |

| CH₃ | ~0.8-1.0 | Doublet | ~15-25 |

| Note: Predicted values are based on typical ranges for similar functional groups. Actual experimental values may vary. |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is vital for identifying the functional groups within this compound. researchgate.net These methods probe the vibrational modes of chemical bonds.

FTIR spectroscopy is particularly effective for identifying the characteristic stretching and bending vibrations of the guanidine core and the alkyl chains. Key absorptions include the C=N stretching of the guanidine group, typically found in the 1600-1680 cm⁻¹ region. researchgate.net The N-H stretching and bending vibrations of the guanidine moiety are also prominent, usually appearing as broad bands in the 3100-3500 cm⁻¹ and 1500-1650 cm⁻¹ regions, respectively. C-H stretching and bending vibrations from the isobutyl groups are expected in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ ranges. researchgate.net

Raman spectroscopy offers complementary information, especially for symmetric vibrations and the C=N bond, which often produces a strong Raman signal. epequip.com

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical FTIR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| N-H | Stretching | 3100-3500 (broad) | 3100-3500 |

| C-H (sp³) | Stretching | 2850-3000 | 2850-3000 |

| C=N | Stretching | 1600-1680 | 1600-1680 (strong) |

| N-H | Bending | 1500-1650 | 1500-1650 |

| C-H (sp³) | Bending | 1350-1470 | 1350-1470 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Interactions

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The guanidine chromophore, with its C=N double bond and nitrogen lone pairs, is responsible for the main electronic absorption. The absorption maximum (λ_max) is typically in the UV region and arises from n → π* and π → π* transitions. nih.govbarbatti.org The position and intensity of these absorption bands can be influenced by solvent polarity and pH, which reflects changes in the electronic structure and the protonation state of the guanidine group. researchgate.net For instance, guanidine itself has a weak first band mixing nπ* and Rydberg states with an onset around 6 eV, while the protonated form, guanidinium (B1211019), strongly absorbs at higher energy (around 7 eV) via a ππ* excitation. barbatti.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound. nist.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

Various ionization techniques can be employed, including electron ionization (EI) and softer methods like electrospray ionization (ESI). The fragmentation pattern observed in the mass spectrum offers valuable structural information. For substituted guanidines, common fragmentation pathways involve the cleavage of C-N bonds and the fragmentation of the alkyl side chains. researchgate.net The detection of the molecular ion peak and characteristic fragment ions serves to confirm the molecule's structure.

X-ray Crystallography for Precise Solid-State Structure Determination and Conformation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. researchgate.netresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the crystal lattice can be constructed. nih.gov This model includes precise bond lengths, bond angles, and torsional angles.

This technique can reveal the specific conformation adopted by the isobutyl groups and the geometry of the guanidinium core. Furthermore, it provides invaluable information about intermolecular interactions, such as hydrogen bonding networks, which are crucial for the packing of the molecules in the crystal. nih.gov The planarity of the guanidinium group and the distribution of charge can also be accurately assessed from crystallographic data.

Advanced Chromatographic and Separation Techniques Applied to Guanidine Chemistry

The purification and analysis of this compound and similar compounds often utilize advanced chromatographic techniques. nist.gov Due to the basic and polar nature of guanidines, specialized chromatographic methods are necessary for effective separation. sielc.com

High-performance liquid chromatography (HPLC) is a commonly used technique. However, reversed-phase HPLC can be challenging due to the high polarity of guanidines, often necessitating the use of ion-pairing reagents to enhance retention and improve peak shape. acs.org Hydrophilic interaction liquid chromatography (HILIC) is an alternative that is well-suited for separating polar compounds like guanidines. helixchrom.com Cation-exchange chromatography is another effective method, particularly for the analysis of guanidine in various matrices. nih.gov

Gas chromatography (GC) can also be employed, though it often requires derivatization of the polar guanidine group to increase its volatility. researchgate.netnih.gov Capillary electrophoresis (CE) is another powerful separation technique for charged species and is highly applicable to the analysis of protonated guanidines.

Table 3: Chromatographic Techniques for the Analysis of Guanidines

| Technique | Stationary Phase/Column Type | Mobile Phase/Conditions | Detection Method |

| Reversed-Phase HPLC | C18, C8 | Acetonitrile/water or Methanol/water with ion-pairing reagents (e.g., TFA, HFBA) | UV, MS |

| HILIC | Amide, silica (B1680970) | High organic content mobile phase with a small amount of aqueous buffer | UV, Corona CAD, MS |

| Cation-Exchange HPLC | Dionex CS 14, Primesep 100 | Aqueous buffers (e.g., methanesulfonic acid) | UV, Suppressed Conductivity, ELSD |

| Gas Chromatography (GC) | HP-5, various capillary columns | Inert carrier gas (e.g., He, N₂) after derivatization | FID, MS |

| Capillary Electrophoresis (CE) | Fused silica capillary | Aqueous buffer system | UV, MS |

| TFA: Trifluoroacetic acid, HFBA: Heptafluorobutyric acid, FID: Flame Ionization Detector, ELSD: Evaporative Light Scattering Detector |

Electrochemical Methods for Studying Reactivity and Reductive Properties

Comprehensive searches of scientific literature and chemical databases did not yield specific studies on the electrochemical properties, reactivity, or reductive characteristics of this compound, also known as 1,1-Diisobutylguanidine. Consequently, there is no available data from techniques such as cyclic voltammetry, chronoamperometry, or controlled potential electrolysis that would define its electrochemical behavior.

While research into the electrochemical properties of other guanidine derivatives exists, particularly in the context of CO2 capture and as electrocatalysts, these findings are not directly applicable to this compound without specific experimental verification. researchgate.netfluorochem.co.uk Studies on related compounds indicate that the guanidino group can be electrochemically active, often involving protonation and subsequent reduction at an electrode surface. fluorochem.co.uk However, the specific potential at which these processes would occur, the reversibility of the reactions, and the nature of any resulting products for this compound remain uncharacterized.

Similarly, no detailed research findings or data tables concerning the reductive properties or specific reactivity of this compound under electrochemical conditions have been published. Without experimental data, any discussion of its reactivity profile in this context would be purely speculative. Therefore, a detailed analysis based on research findings for this specific compound cannot be provided.

Theoretical and Computational Chemistry of 1,1 Bis 2 Methylpropyl Guanidine

Quantum Chemical Calculations

There is no available research that has utilized methods like Density Functional Theory (DFT) to investigate the electronic structure, basicity, or stability of 1,1-Bis(2-methylpropyl)guanidine. Such calculations would typically provide insights into the molecule's electron distribution, proton affinity, and thermodynamic stability.

Molecular Dynamics Simulations

No studies were found that have conducted molecular dynamics simulations on this compound. These simulations are crucial for understanding the conformational flexibility of the diisobutyl groups and the intermolecular interactions the compound might engage in, which are key to its behavior in various chemical environments.

Predictive Modeling of Reactivity, Selectivity, and Catalytic Performance

The search yielded no predictive models for the reactivity, selectivity, or potential catalytic applications of this compound. Such models are instrumental in forecasting a compound's behavior in chemical reactions and in the rational design of new catalysts.

Derivation and Interpretation of Structure-Property Relationships from Computational Models

Consequently, without any computational models, there are no derived structure-property relationships to report for this compound. This area of study connects a molecule's structural features to its macroscopic properties, a fundamental aspect of modern chemical research and development.

Future Perspectives and Emerging Research Directions for 1,1 Bis 2 Methylpropyl Guanidine

Development of Novel and Highly Efficient Synthetic Routes for the Compound and its Derivatives

The synthesis of guanidines has traditionally relied on multi-step processes that often involve stoichiometric reagents and produce significant waste. rsc.org Future research will undoubtedly focus on developing more atom-economical, efficient, and environmentally benign methods to access 1,1-Bis(2-methylpropyl)guanidine and its derivatives.

A primary area of development is the expansion of metal-mediated catalytic routes. The catalytic addition of amines to carbodiimides stands out as a particularly atom-efficient alternative to classical methods. rsc.org Research into novel catalysts, potentially using earth-abundant metals, could lead to milder reaction conditions, broader substrate scope, and higher yields for producing asymmetrically substituted guanidines derived from a 1,1-diisobutylguanidine scaffold.

Table 1: Comparison of Classical vs. Emerging Synthetic Strategies for Guanidines

| Feature | Classical Synthesis (e.g., from Thiourea) | Emerging Catalytic Synthesis |

|---|---|---|

| Reagents | Often stoichiometric, may use toxic metals (e.g., HgCl₂) mdpi.com | Catalytic amounts of transition metals or organocatalysts rsc.org |

| Atom Economy | Moderate to Low | High |

| Byproducts | Salt waste, potentially hazardous compounds (e.g., methanethiol) mdpi.com | Minimal byproducts |

| Steps | Often multi-step including precursor synthesis | Potentially fewer steps, one-pot reactions rsc.org |

| Efficiency | Variable yields, can be labor-intensive | Generally higher yields and faster reaction times |

Expansion of Catalytic Applications to New Reaction Types and Improved Efficiency in Existing Processes

Guanidines are recognized as powerful organocatalysts and exceptional ligands in transition metal catalysis due to their strong basicity and ability to stabilize metal centers. semanticscholar.orgrsc.org For this compound, future research is poised to expand its role into new catalytic territories and enhance its performance in known transformations.

As an organocatalyst, its inherent superb-asicity can be harnessed for a variety of base-catalyzed reactions. researchgate.net The steric bulk of the isobutyl groups could impart unique selectivity in reactions such as Michael additions, aldol (B89426) reactions, and ring-opening polymerizations (ROP). researchgate.netacs.org For instance, in the ROP of cyclic esters like lactide, guanidine (B92328) catalysts have demonstrated high activity and control. acs.org Investigating this compound in this context could lead to polyesters with specific molecular weights and microstructures.

In transition metal catalysis, the compound can serve as a robust N-donor ligand. The electronic and steric properties of the guanidine ligand can be finely tuned, which in turn regulates the catalytic activity of the metal complex. semanticscholar.org Future work will likely involve synthesizing novel complexes of this compound with various metals (e.g., copper, zinc, iridium) and testing their efficacy in reactions such as cross-coupling, hydrogenation, and photoredox catalysis. semanticscholar.orgresearchgate.net The goal is to develop more active and stable catalysts that can operate at lower loadings and under milder conditions. acs.org

Table 2: Potential Catalytic Applications for this compound

| Catalysis Type | Potential Reaction | Role of Guanidine | Rationale for Future Study |

|---|---|---|---|

| Organocatalysis | Ring-Opening Polymerization (ROP) | Base Catalyst | High basicity to initiate polymerization; steric bulk may influence polymer properties. acs.org |

| Organocatalysis | Michael Addition | Base Catalyst | Activate pronucleophiles for conjugate addition; potential for stereoselective control. researchgate.net |

| Transition Metal | Atom Transfer Radical Polymerization | Ligand | Stabilize copper complexes, modulating catalyst activity and control over polymerization. researchgate.net |

| Transition Metal | Reductive Amination of CO₂ | Catalyst/Ligand | Activate CO₂ or stabilize intermediates in its conversion to value-added chemicals. acs.org |

| Photoredox | Visible-Light Catalysis | Ligand | Form complexes with earth-abundant metals to create novel, cost-effective photocatalysts. semanticscholar.org |

Exploration of Advanced Material Science Applications (e.g., stimuli-responsive materials, smart polymers, functional coatings)

The guanidinium (B1211019) group is a highly valuable functional moiety in material science, known for its strong hydrogen-bonding capabilities and its ability to maintain a positive charge over a wide pH range. nih.gov These properties make it an ideal building block for advanced functional materials. Future research on this compound will likely explore its incorporation into polymers and surfaces.

A significant area of interest is the development of "smart" polymers and hydrogels that respond to external stimuli such as pH, temperature, or specific ions. nih.govnih.gov Polymers functionalized with this compound could exhibit pH-responsive swelling or solubility due to the protonation/deprotonation of the guanidine group. This could be applied in fields like drug delivery, where a payload is released in a specific pH environment. nih.govmdpi.com

Furthermore, the strong adhesive properties of guanidinium groups to various surfaces could be exploited in the design of functional coatings. These coatings could confer properties such as antimicrobial activity, improved biocompatibility for medical implants, or enhanced adhesion. nih.gov The incorporation of the bulky and relatively hydrophobic diisobutyl substitution pattern might also be used to tune the surface properties, such as wettability and resistance to biofouling. The development of guanidine-based polycarbonate hydrogels through metal-free ROP highlights a promising pathway for creating such advanced materials. rsc.org

Integration with Emerging Chemical Technologies (e.g., flow chemistry, automated synthesis platforms, machine learning in catalyst design)

The integration of this compound chemistry with emerging technologies promises to accelerate discovery and optimize processes.

Flow Chemistry: The synthesis of guanidines and their use in catalysis are well-suited for translation to continuous flow reactors. Flow chemistry offers superior control over reaction parameters (temperature, pressure, mixing), enhances safety, and facilitates scaling up. Future work could involve developing a continuous flow process for the synthesis of this compound, potentially improving yield and purity while minimizing hazardous waste.

Automated Synthesis: Automated platforms are revolutionizing chemical synthesis by enabling high-throughput experimentation and rapid optimization. nih.govmcmaster.ca Protocols for the automated synthesis of guanidine-containing oligonucleotides and radiolabeled guanidines have already been developed. mcmaster.canih.gov Applying these principles to synthesize a library of derivatives based on the this compound scaffold would dramatically accelerate the discovery of new catalysts or materials with tailored properties.

Machine Learning (ML) in Catalyst Design: Machine learning is becoming an indispensable tool for predicting catalyst performance and guiding experimental design, thereby reducing the time and cost of discovery. psu.educmu.eduosti.gov An ML model could be trained on computational and experimental data from a range of guanidine-based catalysts. youtube.comyoutube.com By inputting descriptors for this compound, the model could predict its activity for various reactions, identify the most promising catalytic applications, and even suggest structural modifications to enhance its performance for a specific chemical transformation. psu.eduosti.gov This data-driven approach will be crucial for unlocking the full catalytic potential of this and other guanidine compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.